1-Bromo-2-(ethylselanyl)benzene
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Overview
Description
1-Bromo-2-(ethylselanyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and an ethylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethylselanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which is then deprotonated to yield the substituted benzene .
Industrial Production Methods: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(ethylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The bromine atom can be reduced to form the corresponding ethylselanylbenzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Ethylselanylbenzene.
Substitution: Hydroxy- or amino-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-(ethylselanyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethylselanyl groups into aromatic compounds.
Biology: Investigated for its potential role in modulating biological pathways involving selenium.
Medicine: Explored for its potential therapeutic properties, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(ethylselanyl)benzene exerts its effects involves the interaction of the ethylselanyl group with molecular targets. The selenium atom in the ethylselanyl group can participate in redox reactions, influencing various biochemical pathways. The bromine atom can also undergo substitution reactions, leading to the formation of different derivatives with distinct biological activities .
Comparison with Similar Compounds
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-2-(methoxymethyl)benzene
- 1-Bromo-2-(trifluoromethylthio)benzene
Comparison: 1-Bromo-2-(ethylselanyl)benzene is unique due to the presence of the ethylselanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The selenium atom in the ethylselanyl group can engage in redox chemistry, making it valuable for applications in redox biology and medicine .
Properties
CAS No. |
84451-19-4 |
---|---|
Molecular Formula |
C8H9BrSe |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-bromo-2-ethylselanylbenzene |
InChI |
InChI=1S/C8H9BrSe/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI Key |
XYLJGBNLUOUEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C1=CC=CC=C1Br |
Origin of Product |
United States |
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